molecular formula C18H26F6O3 B1261457 (2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

Cat. No. B1261457
M. Wt: 404.4 g/mol
InChI Key: IEAITYAVTPYWHR-HRYNPVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone is an alicyclic ketone that is cyclohexanone in which the pro-S hydrogens at positions 2, 3, and 4 are substituted by methoxy, (2E)-6-methylhept-2-en-2-yl, and perfluoro-2-hydroxypropan-2-yl groups, respectively. It has a role as an angiogenesis inhibitor. It is an organofluorine compound and an alicyclic ketone. It derives from a fumagalone.

Scientific Research Applications

Cardioprotective Agents

Research has identified a compound closely related to the requested chemical, used as a potent malonyl-coenzyme A decarboxylase inhibitor. This compound has shown promise as a cardioprotective agent, demonstrating improved cardiac efficiency and function in rat heart ischemia/reperfusion models (Cheng et al., 2006).

Cyclohexanone Reactions

Studies have explored the reactions of cyclohexanone and related compounds with various agents, providing insights into the chemical properties and potential applications of similar compounds in synthetic chemistry (Scheibye et al., 1982).

Cytotoxic Activity

Research into the synthesis and cytotoxic evaluation of novel compounds starting from cyclohexanone, similar to the requested chemical, has led to the development of compounds tested for cytotoxic activity in human breast cancer cell lines (Mahdavi et al., 2016).

Synthesis of Carbohydrate Derivatives

The photoinduced electron transfer method was used to synthesize carbohydrate derivatives from cyclohexanone compounds, hinting at potential applications in the synthesis of complex organic molecules (Cossy et al., 1995).

Novel Compounds in Plant Extracts

Research involving cyclohexanone derivatives found in plant extracts has led to the discovery of novel compounds with potential medicinal applications (Li et al., 2007).

Antimicrobial and Antioxidant Activity

Studies on compounds formed from condensation reactions involving cyclohexanone derivatives have shown antimicrobial and antioxidant activities, indicating potential applications in these areas (Rusnac et al., 2020).

properties

Product Name

(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

Molecular Formula

C18H26F6O3

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(E)-6-methylhept-2-en-2-yl]cyclohexan-1-one

InChI

InChI=1S/C18H26F6O3/c1-10(2)6-5-7-11(3)14-12(8-9-13(25)15(14)27-4)16(26,17(19,20)21)18(22,23)24/h7,10,12,14-15,26H,5-6,8-9H2,1-4H3/b11-7+/t12-,14+,15+/m0/s1

InChI Key

IEAITYAVTPYWHR-HRYNPVEISA-N

Isomeric SMILES

CC(C)CC/C=C(\C)/[C@@H]1[C@H](CCC(=O)[C@H]1OC)C(C(F)(F)F)(C(F)(F)F)O

Canonical SMILES

CC(C)CCC=C(C)C1C(CCC(=O)C1OC)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 2
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 3
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 4
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 5
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone
Reactant of Route 6
(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone

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